molecular formula C13H8F3N3OS B14309211 1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate CAS No. 112798-15-9

1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate

Cat. No.: B14309211
CAS No.: 112798-15-9
M. Wt: 311.28 g/mol
InChI Key: DIGVOIDGYREHAF-UHFFFAOYSA-N
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Description

1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate is a complex organic compound that features a trifluoroacetamido group, a phenyl ring, a pyrrole ring, and a thiocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate typically involves multiple steps:

    Formation of the Trifluoroacetamido Group: This step involves the reaction of an amine with trifluoroacetic anhydride to form the trifluoroacetamido group.

    Introduction of the Phenyl Ring: The phenyl ring can be introduced through a Friedel-Crafts acylation reaction.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Introduction of the Thiocyanate Group: The thiocyanate group can be introduced through the reaction of a halide with potassium thiocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocyanate group to an amine.

    Substitution: The thiocyanate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds, while the thiocyanate group can act as a nucleophile or electrophile in various reactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetamide: A simpler compound with similar trifluoroacetamido functionality.

    Phenylthiocyanate: Contains the thiocyanate group but lacks the trifluoroacetamido and pyrrole rings.

    Pyrrole-2-carboxamide: Contains the pyrrole ring and an amide group but lacks the trifluoroacetamido and thiocyanate groups.

Uniqueness

1-[2-(2,2,2-Trifluoroacetamido)phenyl]-1H-pyrrol-2-yl thiocyanate is unique due to the combination of its trifluoroacetamido, phenyl, pyrrole, and thiocyanate groups. This combination imparts distinct chemical and biological properties that are not found in simpler compounds.

Properties

CAS No.

112798-15-9

Molecular Formula

C13H8F3N3OS

Molecular Weight

311.28 g/mol

IUPAC Name

[1-[2-[(2,2,2-trifluoroacetyl)amino]phenyl]pyrrol-2-yl] thiocyanate

InChI

InChI=1S/C13H8F3N3OS/c14-13(15,16)12(20)18-9-4-1-2-5-10(9)19-7-3-6-11(19)21-8-17/h1-7H,(H,18,20)

InChI Key

DIGVOIDGYREHAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(F)(F)F)N2C=CC=C2SC#N

Origin of Product

United States

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